Comparative Reactivity in Farnesyltransferase Inhibitor Synthesis
The methylpiperazinyl substituent at the 4'-position, as found in 2-Methoxy-4'-(4-methylpiperazinomethyl)benzophenone, was essential for achieving in vivo antimalarial activity in benzophenone-based farnesyltransferase inhibitors. Earlier analogs without this moiety showed high in vitro potency but completely lacked in vivo activity. Quantitative data from a follow-up study showed that the most optimized derivative in this series, which retains the core structure, achieved an in vitro IC50 of 0.6 µM against P. falciparum and significantly prolonged survival in a mouse model after a 4 x 100 mg/kg intraperitoneal treatment .
| Evidence Dimension | In vivo antimalarial efficacy |
|---|---|
| Target Compound Data | Essential core structure for a series of compounds conferring in vivo activity. |
| Comparator Or Baseline | Earlier benzophenone-based inhibitors without a methylpiperazinyl group showed no in vivo activity. |
| Quantified Difference | Transformed a compound series from having zero in vivo efficacy to providing significant survival benefit in a murine malaria model. |
| Conditions | Plasmodium falciparum in vitro culture and a P. berghei mouse model. |
Why This Matters
Procuring a building block that enables a critical medicinal chemistry transformation (in vitro to in vivo activity) makes it a strategic choice for antimalarial drug discovery programs.
- [1] Kohring, K., Wiesner, J., Altenkämper, M., Sakowski, J., Silber, K., Hillebrecht, A., ... & Schlitzer, M. (2008). Development of benzophenone‐based farnesyltransferase inhibitors as novel antimalarials. ChemMedChem, 3(8), 1217-1231. View Source
